molecular formula C23H26N4OS B2612756 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251674-10-8

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2612756
CAS No.: 1251674-10-8
M. Wt: 406.55
InChI Key: VASMYUCIVNLCEH-UHFFFAOYSA-N
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Description

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the naphthyridine core, followed by the introduction of the piperidine and phenyl groups. The final step involves the methylation of the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and compounds with similar functional groups, such as:

  • 3-(2-methylpiperidine-1-carbonyl)phenyl derivatives
  • Naphthyridine-based compounds with different substituents

Uniqueness

What sets 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine apart is its combination of functional groups, which gives it unique chemical properties and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-15-10-11-19-21(26-17-8-6-9-18(13-17)29-3)20(14-24-22(19)25-15)23(28)27-12-5-4-7-16(27)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMYUCIVNLCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)SC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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